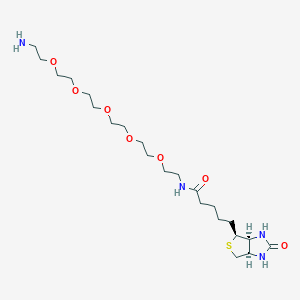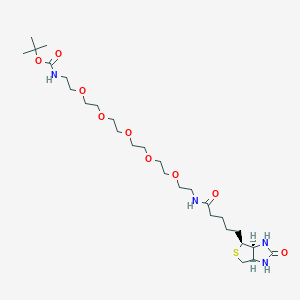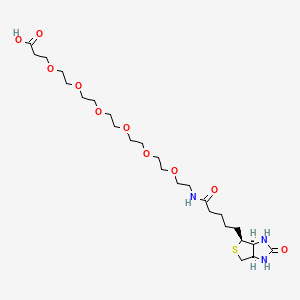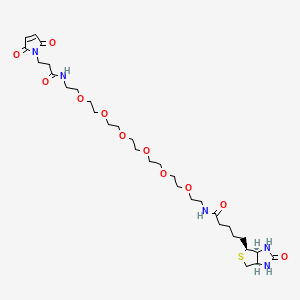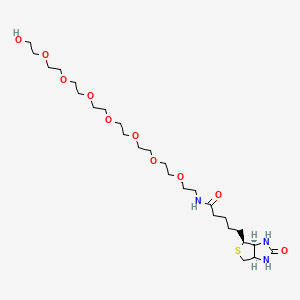![molecular formula C36H33ClN2O7 B606214 (2R,4R)-1-[[5-氯-2-[(3-氰基苯基)甲氧基]-4-[[3-(2,3-二氢-1,4-苯并二恶杂环-6-基)-2-甲基苯基]甲氧基]苯基]甲基]-4-羟基吡咯烷-2-羧酸 CAS No. 1818314-88-3](/img/structure/B606214.png)
(2R,4R)-1-[[5-氯-2-[(3-氰基苯基)甲氧基]-4-[[3-(2,3-二氢-1,4-苯并二恶杂环-6-基)-2-甲基苯基]甲氧基]苯基]甲基]-4-羟基吡咯烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS 1166 is an inhibitor of the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 1.4 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with CHO cells expressing PD-L1 (EC50 = 276 nM in a reporter assay).
BMS-1166 is a potent PD-1/PD-L1 interaction inhibitor.
科学研究应用
Immune Checkpoint Inhibition
BMS-1166 is a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint . It binds to human PD-L1 and blocks its interaction with PD-1 . This alleviates the PD-L1-induced exhaustion of T-cells , which is crucial for the immune system to fight against cancer cells .
T-cell Activation
BMS-1166 has been shown to antagonize the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T-cell activation . This means that it can enhance the immune response by promoting the activation of T-cells .
Cancer Therapy
Given its ability to block the PD-1/PD-L1 interaction and activate T-cells, BMS-1166 has potential applications in cancer therapy . It could be used to boost the immune system’s ability to recognize and destroy cancer cells .
Drug Design
The X-ray structures of the complexes of BMS-1166 with PD-L1 have been determined . This information could be valuable for the design of new drugs that target the PD-1/PD-L1 interaction .
Overcoming Drawbacks of Antibody-based Therapies
Antibody-based therapies targeting the PD-1/PD-L1 immune checkpoint have shown significant success in cancer treatment. However, they have several drawbacks, including high cost, short half-life, and immunogenicity . As a small molecule, BMS-1166 could overcome these drawbacks .
Potential Oral Delivery
The development of small-molecule inhibitors like BMS-1166 could lead to the design of an anticancer therapy based on orally delivered immune checkpoint inhibition . This would be a significant advancement in the field of cancer treatment .
作用机制
Target of Action
The primary target of BMS-1166 is the programmed death-1 receptor (PD-1) and its ligand-1 (PD-L1) . PD-1 acts as a T-cell brake, and its interaction with PD-L1 interferes with signal transduction of the T-cell receptor . This leads to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment, resulting in compromised anticancer immunity .
Mode of Action
BMS-1166 is a potent PD-1/PD-L1 immune checkpoint inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . BMS-1166 induces dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 of 1.4 nM . This antagonizes the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T cell activation .
Biochemical Pathways
BMS-1166 affects the PD-1/PD-L1 immune checkpoint pathway . The blockade of this pathway with BMS-1166 alleviates the PD-L1-induced exhaustion of T-cells . It also promotes the formation of dimeric PD-L1 in solution .
Result of Action
BMS-1166 has been shown to alleviate the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . It also attenuates the inhibitory effect of the cell surface-associated PD-L1 . This results in enhanced tumor immune response .
Action Environment
The action of BMS-1166 can be influenced by the tumor microenvironment . For instance, cancer and antigen-presenting cells in the tumor microenvironment produce PD-1 ligands including PD-L1, which impair anticancer immunity when they bind to the PD-1 receptor . BMS-1166, by blocking this interaction, can restore T cell function and enhance tumor immune response .
属性
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
Q & A
Q1: How does BMS-1166 interact with its target, and what are the downstream effects of this interaction?
A: BMS-1166 binds to human Programmed Death-Ligand 1 (PD-L1) and blocks its interaction with Programmed cell death protein 1 (PD-1). [, , ] This blockade prevents the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, ultimately boosting the immune response against cancer cells. [, ] Specifically, BMS-1166 promotes the dimerization of PD-L1, which contributes to its inhibitory mechanism. [, ]
Q2: Can you explain the structural features of BMS-1166 that contribute to its ability to induce PD-L1 dimerization?
A: Molecular dynamics simulations revealed that BMS-1166 initially binds to one PD-L1 monomer and subsequently facilitates the recruitment of a second PD-L1 monomer, leading to dimerization. [] The dimerization process is stabilized by non-polar interactions involving specific amino acid residues (Ile54, Tyr56, Met115, Ala121, and Tyr123) on both PD-L1 monomers, as well as water bridges involving Lys124. []
Q3: Has the structure-activity relationship (SAR) of BMS-1166 and related compounds been investigated?
A: Yes, computational studies have explored the SAR of BMS-1166 and analogs. [] These studies suggest that specific pharmacophore elements are preferred at different attachment points on the core scaffold of these molecules to enhance inhibitory activity. This information could guide the design of novel inhibitors with improved potency.
Q4: Are there any known concerns regarding the stability of BMS-1166?
A4: While the provided research doesn't explicitly address the stability of BMS-1166, this is a crucial aspect for any drug candidate. Further investigations are needed to assess its stability under various conditions, potential degradation pathways, and strategies to enhance its stability through formulation approaches.
Q5: Have there been any studies on the efficacy of BMS-1166 in cellular or animal models?
A: The research primarily focuses on in vitro characterization of BMS-1166. One study utilized a human PD-1/PD-L1 blockade assay based on surface plasmon resonance (SPR) to confirm the blockade effects of BMS-1166. [] Further research using cell-based assays and animal models is necessary to evaluate its efficacy in a biological context and explore its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

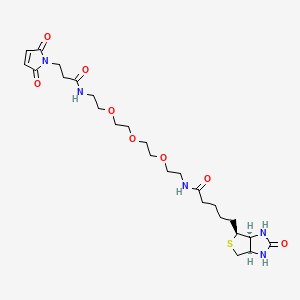
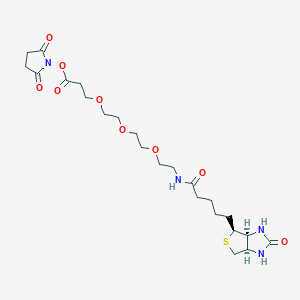
![N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606136.png)
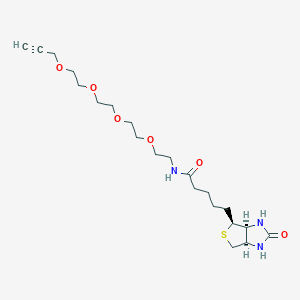
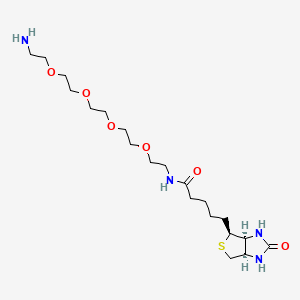
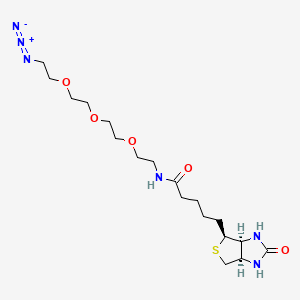
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
